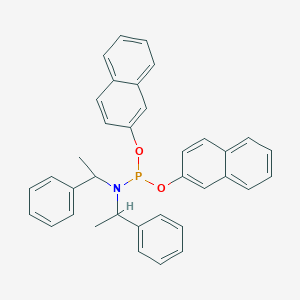
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine is a complex organic compound that features a combination of naphthalene, phosphanyl, and phenylethylamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthol with phosphorus trichloride to form dinaphthalen-2-yloxyphosphane. This intermediate is then reacted with 1-phenylethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
科学的研究の応用
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-phenyl-1-naphthylamine: An aromatic amine with similar structural features.
1-phenylethylamine: A primary amine with a phenylethyl group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a naphthalene and phosphanyl group.
Uniqueness
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C36H32NO2P |
|---|---|
分子量 |
541.6 g/mol |
IUPAC名 |
N-dinaphthalen-2-yloxyphosphanyl-1-phenyl-N-(1-phenylethyl)ethanamine |
InChI |
InChI=1S/C36H32NO2P/c1-27(29-13-5-3-6-14-29)37(28(2)30-15-7-4-8-16-30)40(38-35-23-21-31-17-9-11-19-33(31)25-35)39-36-24-22-32-18-10-12-20-34(32)26-36/h3-28H,1-2H3 |
InChIキー |
XMBVJQDRKUGFOF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P(OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390303.png)
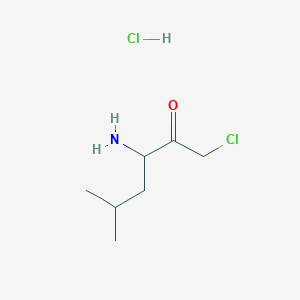
![4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol](/img/structure/B13390328.png)
![6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide](/img/structure/B13390338.png)
![4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester](/img/structure/B13390343.png)
![4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol](/img/structure/B13390347.png)
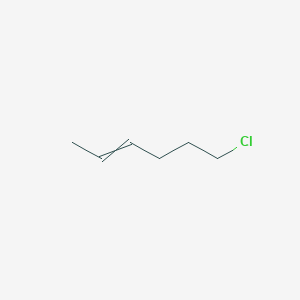
![Methyl 4a,7-dihydroxy-6-[3-(4-methoxyphenyl)prop-2-enoyloxy]-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13390354.png)
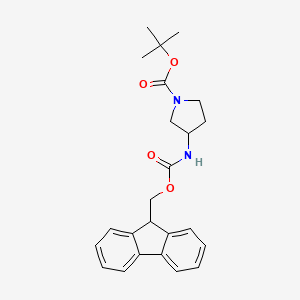
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B13390372.png)
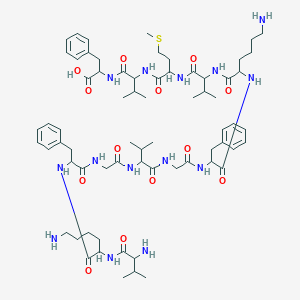
![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B13390375.png)

